molecular formula C19H14O B14628900 1-(4-Methoxyphenyl)acenaphthylene CAS No. 57704-83-3

1-(4-Methoxyphenyl)acenaphthylene

Cat. No.: B14628900
CAS No.: 57704-83-3
M. Wt: 258.3 g/mol
InChI Key: ZYMZPWPTIRCCTR-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)acenaphthylene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an acenaphthylene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)acenaphthylene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions generally include the use of a base such as potassium carbonate, a solvent like toluene, and a temperature range of 80-100°C.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the gas-phase dehydrogenation of acenaphthene . This method involves the removal of hydrogen atoms from acenaphthene, resulting in the formation of the desired acenaphthylene structure.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)acenaphthylene undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can result in the formation of more saturated hydrocarbons .

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)acenaphthylene involves its interaction with various molecular targets and pathways. For example, it can act as a ligand for certain enzymes and receptors, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)acenaphthylene can be compared with other similar compounds, such as acenaphthoquinone and acenaphthene . While all these compounds share a common acenaphthylene core, they differ in their functional groups and overall structure. For example:

    Acenaphthoquinone: Contains a quinone group, making it more reactive in oxidation-reduction reactions.

    Acenaphthene: Lacks the methoxy and phenyl groups, resulting in different chemical and physical properties.

Properties

CAS No.

57704-83-3

Molecular Formula

C19H14O

Molecular Weight

258.3 g/mol

IUPAC Name

1-(4-methoxyphenyl)acenaphthylene

InChI

InChI=1S/C19H14O/c1-20-16-10-8-13(9-11-16)18-12-15-6-2-4-14-5-3-7-17(18)19(14)15/h2-12H,1H3

InChI Key

ZYMZPWPTIRCCTR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=CC=CC4=C3C2=CC=C4

Origin of Product

United States

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